molecular formula C13H15N5O2 B5154924 1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone

1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone

Cat. No. B5154924
M. Wt: 273.29 g/mol
InChI Key: QMYLWNBUXJINLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated in various studies.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage, which in turn can trigger cell death or senescence.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone can have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. These effects include inhibition of cell proliferation, induction of apoptosis, and activation of DNA damage response pathways.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone in lab experiments is its specificity for certain enzymes involved in DNA replication and repair. This specificity can allow researchers to selectively target certain cell types or processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the experimental conditions and concentration used.

Future Directions

There are several potential future directions for research on 1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone. One area of interest is the development of more specific inhibitors of DNA replication and repair enzymes, which could have potential therapeutic applications. Another direction for research is the investigation of the compound's effects on different types of cancer cells, as well as its potential as a sensitizing agent for cancer therapy. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.

Synthesis Methods

The synthesis of 1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone involves the reaction of 1-methyl-1H-1,2,3-benzotriazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of piperazine and acetic anhydride. This method has been described in detail in various research articles.

Scientific Research Applications

The potential applications of 1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone in scientific research are numerous. This compound has been studied for its effects on various biological processes, including cell proliferation, apoptosis, and DNA damage response. It has also been investigated for its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders.

properties

IUPAC Name

1-methyl-4-(1-methylbenzotriazole-5-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-16-5-6-18(8-12(16)19)13(20)9-3-4-11-10(7-9)14-15-17(11)2/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMYLWNBUXJINLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-piperazinone

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